4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one

Vue d'ensemble

Description

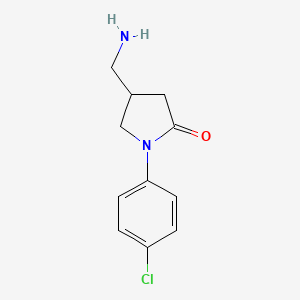

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a pyrrolidinone ring substituted with an amino group and a chlorophenyl moiety. Its molecular formula is .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The inhibition occurs through binding to the active site of the enzyme, thereby reducing the production of pro-inflammatory mediators, with IC50 values reported in the micromolar range.

- Cell Signaling Modulation : It influences various cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it affects androgen receptor activity, which is crucial for cell proliferation and differentiation.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including:

- Staphylococcus aureus : Exhibited significant inhibitory effects.

- Escherichia coli : Showed moderate activity against this Gram-negative bacterium.

The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness; for example, certain derivatives have MIC values as low as 11 nM against resistant strains like MRSA .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through various pathways, including:

- Inhibition of Cell Proliferation : Studies have shown that at specific dosages, this compound can significantly reduce the viability of pancreatic cancer cells .

- Modulation of Immune Response : Its role as a PD-L1 inhibitor suggests potential applications in immunotherapy for cancer treatment .

Table 1: Summary of Biological Activities

Research Findings

- Anti-inflammatory Effects : In laboratory settings, compounds similar to this compound have shown time-dependent effects on cell viability and function, indicating their potential use in treating inflammatory diseases.

- Dosage Variability : Animal model studies suggest that lower doses may provide therapeutic benefits without significant toxicity, highlighting the importance of dosage optimization in future clinical applications.

- Chemical Stability and Reactivity : The compound's stability under various conditions has been analyzed, revealing that it can undergo oxidation and reduction reactions, which may be exploited to enhance its biological activity or develop new derivatives.

Applications De Recherche Scientifique

Antipsychotic Properties

Research indicates that derivatives of pyrrolidinone, including 4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one, exhibit antipsychotic effects. A study highlighted the potential of these compounds to act as sigma receptor antagonists, which could provide therapeutic benefits without the extrapyramidal side effects commonly associated with traditional dopamine antagonists .

Case Study :

In animal models, the compound demonstrated efficacy in reducing hyperkinesia induced by methamphetamine, suggesting its utility in managing symptoms of schizophrenia and other psychotic disorders .

Antidiabetic Effects

The compound has been investigated for its role in managing metabolic disorders. A meta-analysis of studies involving antidiabetic agents revealed that certain pyrrolidinone derivatives could enhance mood and metabolic responses in patients with major depressive disorder (MDD) and bipolar disorder (BP) .

Data Table: Efficacy of Antidiabetic Agents Including Pyrrolidinone Derivatives

| Study | Year | Region | Diagnosis | Active Medication | Outcome |

|---|---|---|---|---|---|

| Aftab et al. | 2019 | USA | BP-I, II | Pioglitazone 45 mg | No significant difference |

| Lin et al. | 2015 | USA | MDD | Metformin 1000 mg | Significant improvement observed |

| Zeinoddini et al. | 2015 | Iran | BP-I | Pioglitazone 30 mg | Significant score change |

Synthesis and Derivation

The synthesis of this compound typically involves the reaction of starting materials under controlled conditions to yield the desired product. The process has been optimized to ensure high purity and yield, making it suitable for pharmaceutical applications .

Muscle Relaxant Properties

As an impurity associated with Baclofen, another muscle relaxant, this compound may exhibit similar muscle-relaxing properties, which could be beneficial in treating conditions characterized by muscle spasticity .

Research in Neuroprotection

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of ischemic cerebral disease. Its mechanism appears to involve modulation of neurotransmitter systems that are crucial during ischemic events .

Analyse Des Réactions Chimiques

Oxidation

Key Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Conditions : Acidic or neutral media.

Products :

-

Sulfoxides/sulfones : Oxidation of the sulfur-containing groups (if present).

-

Ketones : Oxidation of the amide group.

| Reagent | Conditions | Product Type | Source |

|---|---|---|---|

| KMnO₄ | H+ (acidic) | Ketones | |

| H₂O₂ | Neutral | Sulfoxides |

Reduction

Key Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Conditions : Anhydrous ether or methanol.

Products :

-

Amines : Reduction of the amide group to a primary amine.

-

Alcohols : Reduction of the ketone group (if present).

| Reagent | Conditions | Product Type | Source |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether | Primary amines | |

| NaBH₄ | Methanol | Alcohols |

Substitution Reactions

Key Reagents : Nucleophiles (e.g., NH₃, OH⁻, SH⁻).

Conditions : Basic media (e.g., NaOH, K₂CO₃).

Products :

-

Aromatic substitution : Replacement of the chlorine atom with nucleophiles.

-

Aliphatic substitution : Modification of the aminomethyl group .

| Reagent | Conditions | Product Type | Source |

|---|---|---|---|

| NH₃ | NaOH | Aminophenyl derivatives | |

| SH⁻ | K₂CO₃ | Thiophenyl derivatives |

Cyclization Reactions

Key Reagents : Acid catalysts (e.g., acetic acid, HCl).

Conditions : Refluxing toluene or DMF.

Products :

| Catalyst | Conditions | Product Type | Source |

|---|---|---|---|

| Acetic acid | Toluene reflux | Fused pyrrolidinones | |

| HCl | DMF | Cross-linked rings |

Mechanistic Insights

-

Oxidation pathways : The carbonyl group undergoes nucleophilic attack by oxidizing agents, leading to ketone formation.

-

Reduction pathways : The amide group is reduced via hydride transfer, yielding amines.

-

Substitution mechanisms : The chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions .

DFT calculations confirm that the chlorophenyl group’s electron-withdrawing nature enhances the reactivity of the aromatic ring toward nucleophiles .

Experimental Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₂ClN₂O | |

| Molecular weight | 224.69 g/mol | |

| Solubility | Soluble in DMF, DMSO |

Propriétés

IUPAC Name |

4-(aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLMBFOCCBCENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.